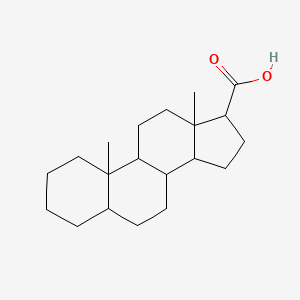

Androstane-17-carboxylic acid

Description

Contextualization within Steroid Chemistry and Endogenous Systems

Androstane-17-carboxylic acid belongs to the broad class of androstane (B1237026) steroids, which are pivotal to numerous physiological functions in the human body. ontosight.ai As a member of the androgen steroid family, it is involved in various biological processes, including hormone synthesis and metabolism. cymitquimica.com While some androstane derivatives are potent hormones, this compound itself is primarily significant as a chemical intermediate and a building block in the synthesis of more complex steroids. cymitquimica.comgoogle.com

The steroid nucleus of this compound can be chemically modified to produce a wide array of derivatives with diverse biological activities. For instance, the introduction of functional groups, such as a 3-oxo group or the creation of a 4-aza-steroid, can lead to compounds with specific therapeutic applications. ncku.edu.twresearchgate.net These modifications are central to the field of medicinal chemistry, where the goal is to design and synthesize novel drugs with improved efficacy and selectivity.

Academic Significance and Historical Research Trajectory

The academic interest in this compound and its derivatives can be traced back several decades, with patents and research articles appearing from the 1970s. google.comgoogle.comgoogle.com Much of the research has been driven by the pursuit of new therapeutic agents for hormone-dependent conditions.

A significant area of investigation has been the development of 5α-reductase inhibitors. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), a key driver in the development of benign prostatic hyperplasia (BPH) and prostate cancer. nih.gov this compound has served as a crucial starting material for the synthesis of potent 5α-reductase inhibitors, including finasteride (B1672673) and dutasteride. nih.govchemicalbook.com

Furthermore, research has explored the anti-inflammatory properties of this compound derivatives. google.com The ability to synthesize and test a large number of these derivatives has been pivotal in understanding the structure-activity relationships that govern their biological effects. researchgate.net

Role as a Core Scaffold for Bioactive Steroidal Derivatives

The chemical structure of this compound makes it an ideal scaffold for the synthesis of bioactive steroidal derivatives. The carboxylic acid group at the C-17β position is a versatile functional group that allows for the creation of amides, esters, and other derivatives. nih.gov

One of the most notable derivatives is 4-aza-3-oxo-androstane-17β-carboxylic acid, a key intermediate in the preparation of potent 5α-reductase inhibitors. ncku.edu.twresearchgate.net The synthesis of this compound allows for the convenient preparation of N-substituted amides, which have been shown to have significant inhibitory activity on testosterone 5α-reductase. researchgate.net The development of efficient synthetic routes to these derivatives has been a focus of chemical research. ncku.edu.twresearchgate.net

Research has also demonstrated that other derivatives, such as those with a 3-keto-Δ(4) moiety in the A-ring and various functions at the C-17β position, can act as good 5α-reductase inhibitors. nih.gov Additionally, a new steroidal 5,7-diene derivative, 3beta-hydroxyandrosta-5,7-diene-17beta-carboxylic acid, has shown potent anti-proliferative activity. nih.gov The versatility of the this compound scaffold continues to make it a valuable tool in the development of new therapeutic agents.

Detailed Research Findings

The following tables summarize key data and findings related to this compound and its derivatives based on scholarly research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₂ | nih.gov |

| Molecular Weight | 304.5 g/mol | nih.gov |

| IUPAC Name | 10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | nih.gov |

| CAS Number | 6247-77-4 | nih.gov |

Table 2: Selected Bioactive Derivatives of this compound and Their Investigated Activities

| Derivative | Investigated Activity | Reference |

| 4-Aza-3-oxo-androstane-17β-carboxylic acid | Key intermediate for potent 5α-reductase inhibitors | ncku.edu.twresearchgate.net |

| 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | Impurity in the synthesis of Dutasteride, a dual 5α-reductase inhibitor | chemicalbook.compharmaffiliates.com |

| Androstane-17β-carboxamides and carboxyesters | 5α-reductase inhibition and anti-proliferative effects | nih.gov |

| 3beta-hydroxyandrosta-5,7-diene-17beta-carboxylic acid | Potent anti-proliferative activity | nih.gov |

| Androstane-17beta-carboxylic acid esters | Anti-inflammatory action | google.com |

Structure

2D Structure

Properties

CAS No. |

6247-77-4 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h13-17H,3-12H2,1-2H3,(H,21,22) |

InChI Key |

PBXJGQQGODZSQR-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Synthesis of Androstane-17-carboxylic Acid Core Structure

The construction of the this compound core often involves the cleavage of the C-17 side chain from more readily available steroid precursors. These methods are designed to efficiently remove carbon atoms to yield the desired C-17 carboxyl group.

A primary strategy for synthesizing androstane-17-carboxylic acids is the oxidative demolition of the C-20 and C-21 atoms from C21-substituted steroids, such as those belonging to the pregnane class. This transformation effectively shortens the side chain to a carboxylic acid group at the C-17 position.

One documented process utilizes hydrogen peroxide in a basic environment to achieve the oxidative demolition of the C-21 carbon atom, yielding highly pure androstane-17β-carboxylic acid. google.com This method is particularly useful for preparing intermediates for complex corticosteroids. Another established method involves the use of periodic acid (H₅IO₆) to cleave the side chain of C21 steroids like prednisolone. google.com This reaction proceeds by oxidizing the dihydroxyacetone side chain, leading to the formation of the 17β-carboxylic acid. These oxidative cleavage reactions are fundamental in converting abundant C21 steroids into valuable C19 androgen derivatives.

| Precursor (Example) | Oxidizing Agent | Product | Significance |

|---|---|---|---|

| Pregnane Derivative (General) | Hydrogen Peroxide / Base | Androstane-17β-carboxylic acid | Provides high-purity product for corticosteroid synthesis. google.com |

| Prednisolone | Periodic Acid | 11β,17α-dihydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid | Demonstrates cleavage of a complex C21 steroid side chain. google.com |

Steroids possessing a 17-methylketone (17-acetyl) group are common precursors for the synthesis of androstane-17-carboxylic acids via the haloform reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the exhaustive halogenation of the methyl group of the acetyl side chain in the presence of a base. wikipedia.orgbyjus.com The resulting trihalomethyl ketone intermediate is then cleaved by hydroxide to yield a carboxylate and a haloform (chloroform, bromoform (B151600), or iodoform). wikipedia.orgbyjus.comankara.edu.tr

A specific application of this method is the synthesis of 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid from 16-dehydropregnenolone (B108158) acetate (B1210297), a 17-acetyl steroid. tbzmed.ac.ir The reaction is carried out using bromine and sodium hydroxide (a bromoform reaction), which not only converts the acetyl group to a carboxylic acid but also hydrolyzes the acetate group at the C-3 position, achieving a 60% yield. tbzmed.ac.ir Alternative oxidative methods, such as ozonolysis or permanganate oxidation, can also be employed to cleave the steroid skeleton to form the target γ-keto-carboxylic acids. researchgate.net

| Precursor | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| 16-Dehydropregnenolone acetate | Bromoform Reaction | Br₂, NaOH, Dioxane/H₂O | 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid | tbzmed.ac.ir |

| Generic Methyl Ketone | Haloform Reaction | X₂ (Cl₂, Br₂, I₂), Base | Carboxylic Acid + CHX₃ | wikipedia.orgmasterorganicchemistry.combyjus.com |

Androstane-17-carboxylic acids can be synthesized from a variety of specific steroidal starting materials. As previously mentioned, 16-dehydropregnenolone acetate serves as a key precursor, transformed via a bromoform reaction into 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid. tbzmed.ac.ir

Another important precursor is methyl 3-oxo-4-androstene-17β-carboxylate. researchgate.netncku.edu.twgoogle.com This compound already contains the required carbon framework at C-17 in the form of a methyl ester. The synthesis of the final carboxylic acid from this precursor typically involves modifications to other parts of the steroid nucleus, such as the A-ring, followed by a final hydrolysis step. researchgate.netgoogle.com For instance, the synthesis of 3-oxo-4-aza-5α-androstane-17-carboxylic acid begins with methyl 3-oxo-4-androstene-17β-carboxylate, which undergoes a series of reactions to construct the aza-lactam A-ring, and is completed by the hydrolysis of the C-17 methyl ester using a base like sodium hydroxide. researchgate.netgoogle.com

Functionalization and Derivatization at the C-17 Position

The carboxylic acid group at the C-17 position is a versatile functional handle that allows for a wide range of chemical transformations, leading to the synthesis of diverse derivatives with potential therapeutic applications.

Carboxamides are significant derivatives of this compound. The synthesis of N-substituted amides is generally achieved through a two-step process. First, the carboxylic acid is activated, typically by converting it into a more reactive acyl chloride. This is commonly accomplished using thionyl chloride (SOCl₂). tbzmed.ac.ir The resulting acyl chloride is highly reactive and is not usually isolated. In the second step, the acyl chloride is treated with a primary or secondary amine, such as cyclohexylamine, to form the corresponding N-substituted carboxamide. tbzmed.ac.ir

This methodology has been successfully employed to synthesize a series of N-cyclohexyl-17-carboxamides. For example, 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid was converted to its acyl chloride and subsequently reacted with cyclohexylamine to produce the N-cyclohexyl amide derivative with a 70% yield. tbzmed.ac.ir This approach is broadly applicable for creating a library of amide derivatives for structure-activity relationship studies. researchgate.net

| Starting Material | Step 1 Reagent (Activation) | Intermediate | Step 2 Reagent (Amidation) | Final Product |

|---|---|---|---|---|

| 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid | Thionyl chloride (SOCl₂) | Acyl chloride derivative | Cyclohexylamine | N-cyclohexyl-3β-acetoxyandrosta-5,16-diene-17-carboxamide |

Androstane-17β-carboxylic acids are crucial intermediates in the synthesis of potent anti-inflammatory corticosteroids, such as fluticasone propionate. google.com This process involves the conversion of the C-17 carboxylic acid into a 17β-carbothioic acid. This transformation is a key step that introduces the sulfur atom required for the final drug structure.

Following the formation of the carbothioic acid, the final step is often esterification to produce a fluoromethyl ester. google.com For example, a 17β-carbothioic acid can be treated with bromofluoromethane in the presence of a base like potassium carbonate to yield the S-(fluoromethyl) ester. google.com These carbothioic acid esters are a defining feature of several modern inhaled and topical corticosteroids.

Construction of Spiro-Heterocyclic Systems

The introduction of spiro-heterocyclic moieties at the C17-position of the androstane (B1237026) skeleton has been a key strategy in medicinal chemistry to generate novel structures with potential biological activities. Methodologies for constructing spiro-δ-lactones, spiro-pyrrolidines, and spiro-1,3-oxazolidin-2-ones have been well-explored.

Spiro-δ-lactones: The synthesis of 5α-androstane-17-spiro-δ-lactones has been achieved from C19 steroid precursors such as epi-androsterone. A common synthetic route involves the protection of the 3β-hydroxyl group, followed by the alkylation of the C17-carbonyl group with a lithium acetylide derivative. The subsequent hydrogenation of the resulting triple bond to an alkane, followed by deprotection and oxidation, leads to the formation of the spiro-δ-lactone ring through lactonization between the 17β-hydroxyl group and the newly formed carboxylic acid at the end of the side chain. The formation of the spiro-δ-lactone is confirmed by characteristic signals in 13C-NMR spectroscopy. nih.gov

Spiro-pyrrolidines: The synthesis of spiro-pyrrolidines attached to a steroid framework can be achieved through cycloaddition reactions. One of the powerful methods for constructing such systems is the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene. This approach allows for the stereoselective formation of the spiro-pyrrolidine ring system.

Spiro-1,3-oxazolidin-2-ones: Spiro-1,3-oxazolidin-2-ones, also known as spirocarbamates, can be synthesized at the C-17 position of androstane derivatives. The synthesis typically starts from aminoalcohols derived from the steroid. Treatment of these aminoalcohols with triphosgene can lead to the formation of intermediate isocyanates, which then undergo spontaneous cyclization to yield the desired spiro-1,3-oxazolidin-2-one structure. researchgate.net

| Spiro-Heterocycle | Starting Material Example | Key Reaction Steps |

| Spiro-δ-lactone | Epi-androsterone | Protection, Alkylation with lithium acetylide, Hydrogenation, Deprotection, Oxidation, Lactonization |

| Spiro-pyrrolidine | Androstane derivative with an exocyclic double bond | [3+2] Cycloaddition with an azomethine ylide |

| Spiro-1,3-oxazolidin-2-one | 17-aminoalcohol androstane derivative | Reaction with triphosgene, Intramolecular cyclization |

Incorporation of Nitrogen-Containing Heterocycles

The carboxylic acid at C17 of the androstane nucleus is a key functional group for the incorporation of various nitrogen-containing heterocycles, such as 2-oxazolines, 2-benzoxazoles, and 2-benzimidazoles. These modifications can significantly alter the biological properties of the parent steroid.

2-Oxazoline Substituents: The synthesis of 2-oxazolines from carboxylic acids is a well-established transformation. A common method involves the reaction of the carboxylic acid with a 2-amino alcohol to form an N-(2-hydroxyethyl)amide intermediate. This intermediate can then undergo dehydrative cyclization to yield the 2-oxazoline ring. mdpi.com This reaction can be promoted by various reagents, including triflic acid, which facilitates the cyclization by activating the hydroxyl group as a leaving group. mdpi.com

2-Benzoxazole Substituents: 2-Substituted benzoxazoles can be synthesized through the condensation of a carboxylic acid with a 2-aminophenol. This reaction can be carried out in a one-pot procedure, often catalyzed by an acid such as methanesulfonic acid, which facilitates the in-situ formation of an acid chloride that then reacts with the 2-aminophenol. nih.gov

2-Benzimidazole Substituents: The synthesis of 2-substituted benzimidazoles from carboxylic acids typically involves a condensation reaction with o-phenylenediamine. This reaction is often conducted in the presence of an acid catalyst under heating. researchgate.net A metal-free approach has also been developed where the reaction is accelerated in electrostatically charged microdroplets, involving the nucleophilic addition of the diamine to a protonated carboxylic acid. researchgate.net

| Heterocycle | Reagents | General Reaction Conditions |

| 2-Oxazoline | 2-Amino alcohol, Dehydrating agent (e.g., Triflic acid) | Formation of N-(2-hydroxyethyl)amide followed by acid-promoted cyclization |

| 2-Benzoxazole | 2-Aminophenol, Acid catalyst (e.g., Methanesulfonic acid) | One-pot condensation, often with in-situ activation of the carboxylic acid |

| 2-Benzimidazole | o-Phenylenediamine, Acid catalyst or microdroplet acceleration | Condensation reaction, typically under heating or specialized conditions |

Synthesis of Other C17-Functionalized Derivatives

Beyond heterocycles, the C17-position of the androstane skeleton can be functionalized with other important chemical groups, such as alkynes and vinyl chlorides, which can serve as handles for further chemical modifications.

Alkyne Derivatives: Terminal alkynes can be introduced at the C17-position starting from a C17-methyl ketone. One approach involves the reaction of the methyl ketone with phosphorus-based reagents. This method offers a direct and efficient route to the corresponding terminal alkyne without the formation of significant by-products. nih.gov

Vinyl Chloride Derivatives: The synthesis of C17-vinyl chloride derivatives can also be achieved from C17-methyl ketones. The interaction of the ketone with phosphorus halides can lead to the formation of the vinyl chloride functionality. nih.gov These vinyl chlorides can then be further transformed, for instance, through ozonolysis to yield the corresponding carboxylic acid. nih.gov

| C17-Functionalization | Precursor | Key Reagents |

| Alkyne | C17-Methyl ketone | Phosphorus-based reagents |

| Vinyl Chloride | C17-Methyl ketone | Phosphorus halides |

Modifications and Stereochemical Control on the Androstane Skeleton

In addition to modifications at the C17-position, the androstane skeleton itself can be chemically altered to introduce new functionalities and control stereochemistry, which can have a profound impact on the molecule's biological activity.

A-Ring Cyclization and Rearrangement

The construction of a nitrogen-containing ring in place of the A-ring of the steroid nucleus is a significant modification. The formation of a 4-aza-3-oxo-ring A is a key transformation in the synthesis of certain 5α-reductase inhibitors. A synthetic route to 4-aza-3-oxo-androstane-17β-carboxylic acid has been developed starting from methyl 3-oxo-4-androstene-17β-carboxylate. nih.govresearchgate.net This multi-step synthesis involves the oxidative cleavage of the A-ring followed by a novel one-step simultaneous lactam formation and N-debenzylation to construct the desired 4-aza-3-oxo-ring A. nih.govresearchgate.net

Stereoselective Hydrogenation of Double Bonds

The stereochemistry of the androstane skeleton, particularly at the A/B ring junction, is crucial for its biological activity. The stereoselective hydrogenation of a Δ5 double bond to the 5α-androstane configuration is a critical step in the synthesis of many biologically active steroids. This reduction can be achieved using homogeneous catalytic hydrogenation. For instance, the use of Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) has been shown to be effective for the selective reduction of less hindered double bonds in steroids. The Δ5 double bond can be hydrogenated to afford the 5α-configuration with high stereoselectivity.

Introduction of Polyamine and Diamine Side Chains

The introduction of polyamine and diamine side chains to the androstane skeleton can lead to compounds with a range of biological activities, including antimicrobial and anticancer properties.

Spermine and Spermidine: Steroid-polyamine conjugates, such as those derived from cholic acid and spermine or spermidine, have been synthesized. nih.gov These conjugates can form dendrimer-like structures. nih.gov The synthesis of such conjugates often involves the use of regioselectively protected polyamines to allow for controlled attachment to the steroid scaffold. nih.gov

1,2-Diaminoethane, Piperazine, and Cadaverine (B124047): The introduction of diamine side chains can be achieved by first functionalizing the steroid with a suitable linking group. For example, the C17-carboxylic acid can be converted to an amide with a diamine such as 1,2-diaminoethane or cadaverine. Piperazine moieties are also commonly incorporated into drug molecules and can be attached to the androstane skeleton through various synthetic routes, including N-alkylation or reductive amination. mdpi.com The synthesis of 17-amino-5α-androstane-3-ol derivatives has been reported, and these amino groups can be further elaborated to introduce longer diamine side chains.

| Modification | Example | Key Synthetic Strategy |

| A-Ring Cyclization | 4-aza-3-oxo-ring A formation | Oxidative cleavage of ring A followed by lactam formation |

| Stereoselective Hydrogenation | Δ5 to 5α-androstane | Homogeneous catalytic hydrogenation (e.g., Wilkinson's catalyst) |

| Polyamine/Diamine Side Chains | Spermine, Piperazine, etc. | Amide bond formation with protected polyamines/diamines, N-alkylation |

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound and its derivatives often involves intricate molecular rearrangements where a deep understanding of the underlying mechanisms is crucial for controlling the reaction outcome. The rearrangements of steroidal α-hydroxy ketones (ketols) and α-halo ketones are particularly significant.

Rearrangement of Steroidal 16,17-Ketols: The interconversion of epimeric 16-hydroxy-17-keto-androstanes and 17-hydroxy-16-keto-androstanes is a classic example of a steroidal rearrangement. Mechanistic studies using 13C NMR spectroscopy have revealed that the pathway of this rearrangement is highly dependent on the stereochemistry of the hydroxyl group. nih.gov

16β-hydroxy-17-keto-androstane: The rearrangement of this isomer to the more stable 17β-hydroxy-16-keto-androstane proceeds through a 1,2-sigmatropic hydride shift . This concerted mechanism involves the migration of the hydrogen atom from C-16 to the carbonyl carbon at C-17. nih.gov

16α-hydroxy-17-keto-androstane: In contrast, the rearrangement of the 16α-epimer occurs through a non-concerted enolization-reprotonation mechanism . nih.govnih.gov The process is initiated by the formation of an ene-diol intermediate, which then isomerizes to the more thermodynamically stable 17β-hydroxy-16-keto product. nih.gov Isotope-labeling experiments have been instrumental in confirming this pathway over previously proposed mechanisms. nih.gov

Favorskii Rearrangement: The Favorskii rearrangement is a powerful method for the skeletal rearrangement of α-halo ketones in the presence of a base to yield carboxylic acid derivatives. organicreactions.orgwikipedia.orgnrochemistry.com When applied to cyclic α-halo ketones, such as those derived from the androstane D-ring, this reaction results in a ring contraction. wikipedia.orgscienceinfo.com This provides a direct synthetic route to cyclopentanecarboxylic acids, which is structurally analogous to forming a C-17 carboxylic acid via contraction of a D-homo steroid. The generally accepted mechanism involves the formation of a cyclopropanone intermediate. The base abstracts an α-proton on the side of the ketone opposite the halogen, forming an enolate which then undergoes intramolecular nucleophilic substitution to form the strained three-membered ring. Subsequent attack by a nucleophile (e.g., hydroxide or alkoxide) opens the cyclopropanone ring to yield the final carboxylic acid or ester product. wikipedia.org For steroidal substrates lacking enolizable α-protons, an alternative "pseudo-Favorskii" mechanism may operate, involving direct nucleophilic attack on the carbonyl followed by a concerted collapse and migration. wikipedia.orgscienceinfo.com

The selectivity and efficiency of synthetic pathways toward this compound are critically dependent on the choice of reaction conditions and catalysts. Subtle changes in reagents, solvents, temperature, or reaction time can dramatically alter the product distribution and yield.

Catalyst-Driven Transformations: The use of specific catalysts is fundamental to achieving desired transformations. In the synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid, a key step involves the construction of the A-ring lactam. This is achieved through a novel one-pot reaction that combines lactam formation and N-debenzylation. This efficient transformation is catalyzed by using four equivalents of p-toluenesulfonic acid (p-TsOH), which facilitates both the cyclization and the cleavage of the N-benzyl protecting group, thereby streamlining the synthetic sequence. researchgate.netncku.edu.tw

Control of Stereoselectivity: Reaction conditions are also vital for controlling stereochemistry. During the synthesis of 5α-androstane-17-spiro-δ-lactones, the reduction of a 3-keto group using sodium borohydride (NaBH₄) in methanol results in a predictable mixture of 3β- and 3α-alcohol epimers. This demonstrates how the choice of reducing agent and solvent system can influence the diastereoselectivity of a reaction.

Influence of Reaction Time and Reagents: The duration of a reaction can significantly impact the final product. In the Beckmann fragmentation of certain 16-oximino androstane derivatives, the reaction time using methyl salicylate and sodium determines the extent of modification. Shorter reaction times may yield the expected D-seco nitrile, whereas prolonged reaction can lead to simultaneous fragmentation and acylation of other functional groups on the steroid nucleus.

The choice of oxidizing agent is also critical. The direct oxidation of a 21-hydroxy-20-keto pregnane side chain to an androstane-17β-carboxylic acid can be achieved with high purity using hydrogen peroxide in a basic environment. This method avoids harsh oxidants that could affect other sensitive parts of the steroid molecule.

The following table details specific examples of how reaction conditions and catalysts dictate the outcome in the synthesis of this compound and its analogs.

| Starting Material | Catalyst/Reagent(s) | Key Conditions | Product | Observed Selectivity/Role of Conditions |

| Methyl 3-(2,4-dimethoxybenzylamine)-5-oxo-A-nor-3,4-seco-androstane-17β-carboxylate | p-Toluenesulfonic acid (p-TsOH) | 4 equivalents | 4-Aza-3-oxo-5α-androst-1-ene-17β-carboxylic acid methyl ester | p-TsOH acts as a catalyst for a one-pot simultaneous lactam formation and N-debenzylation. researchgate.netncku.edu.tw |

| 16-Oximino alcohol derivative | Methyl salicylate, Sodium | Toluene, Reflux (15 h) | 3-Salicyloyl-D-seco derivative | Extended reaction time leads to both fragmentation of the D-ring and acylation at the C-3 position. |

| 3-keto-17-spiro-lactone | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 3β- and 3α-hydroxy-17-spiro-lactone | NaBH₄ acts as a reducing agent, yielding a specific epimeric mixture of the C-3 alcohol. |

| 16-Dehydropregnenolone acetate | Bromoform (Br₂/NaOH) | - | 3β-Hydroxy-androsta-5,16-diene-17-carboxylic acid | Bromoform reaction simultaneously converts the C-20 acetyl group to a C-17 carboxylic acid and hydrolyzes the C-3 acetate. tbzmed.ac.ir |

Biochemical and Pharmacological Research on Androstane 17 Carboxylic Acid and Its Derivatives

Enzyme Modulation and Inhibition Profiles

5α-Reductase Isoform 2 (5RD5A2) Inhibition

Androstane-17-carboxylic acid derivatives have been a focal point in the development of 5α-reductase inhibitors. This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), and its inhibition is a key therapeutic strategy for conditions like benign prostatic hyperplasia (BPH). nih.gov The core structure of this compound is a versatile scaffold for synthesizing potent inhibitors.

Research has focused on creating derivatives, such as 4-aza-3-oxo-androstane-17β-carboxylic acid, which serves as a crucial intermediate in the synthesis of potent 5α-reductase inhibitors. researchgate.net The design of these steroidal inhibitors often incorporates the 3-keto-Δ⁴ moiety in the A-ring, mimicking the substrate testosterone, while modifying the C-17β position with functions like carboxamides, carboxyesters, or the carboxylic acid itself. nih.gov Studies using human prostate microsomes have demonstrated that derivatives with C-17β lipophilic amides, in particular, show significant 5α-reductase inhibitory activity. nih.gov

Androstane-carboxylic acids are classified as noncompetitive, specific inhibitors for 5α-reductase. nih.gov The development of these inhibitors aims to achieve high binding affinity to the enzyme with minimal interaction with the androgen receptor or other steroid receptors. nih.gov

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition (e.g., 17β-HSD3, 17β-HSD5)

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a critical role in the final steps of sex steroid biosynthesis. researchgate.net Inhibitors of these enzymes are valuable for treating hormone-dependent pathologies. researchgate.net Derivatives of the androstane (B1237026) scaffold have been investigated as inhibitors of specific 17β-HSD isoforms.

17β-HSD3: This enzyme is a key player in the production of testosterone. nih.gov Research into a steroidal 17β-HSD3 inhibitor, RM-532-105, which is based on the androstane framework, explored how altering the steroid's backbone configuration affects inhibitory activity. nih.gov Modifying the stereochemistry of the androstane core, such as the A/B and C/D ring junctions, was found to impact both the inhibitory potency against 17β-HSD3 and the metabolic stability of the compound. For instance, a cis/trans junction of the A/B rings in one isomer (5β/13β) did not significantly change the inhibitory activity compared to the parent compound, whereas a trans/cis junction of the C/D rings in another isomer (5α/13α) reduced the inhibitory effect. nih.gov

| Compound | Configuration | 17β-HSD3 Inhibition (IC₅₀) |

| RM-532-105 | 5α/13β (trans/trans) | 0.11 µM |

| Isomer 6a | 5α/13α (trans/cis) | 1.09 µM |

| Isomer 6b | 5β/13β (cis/trans) | 0.15 µM |

17β-HSD5 (AKR1C3): This enzyme is also involved in androgen metabolism. bioscientifica.com While direct inhibition data for this compound is limited, research into related compounds highlights the potential for this class. For example, derivatives of cinnamic acids, which are structurally related to flavonoids that inhibit 17β-HSD5, have been evaluated, suggesting that carboxylic acid-containing compounds can be effective inhibitors of this enzyme. bioscientifica.com

Cytochrome P450 Enzyme Interactions (e.g., CYP17A1 inhibition, regioselective binding to CYP2C11)

CYP17A1 Inhibition: Cytochrome P450 17A1 (CYP17A1) is a crucial enzyme in steroidogenesis, catalyzing reactions necessary for the production of androgens and estrogens. nih.govmdpi.com Its inhibition is a validated therapeutic approach, particularly in castration-resistant prostate cancer. nih.gov Steroidal inhibitors, such as abiraterone, which shares a core structure with androstane, have been successfully developed. nih.gov These inhibitors function by blocking both the 17α-hydroxylase and 17,20-lyase activities of the enzyme, thereby reducing androgen synthesis. mdpi.comresearchgate.net The development of novel steroidal inhibitors often involves modifications to the androstane skeleton to enhance potency and selectivity. researchgate.net

Regioselective Binding to CYP2C11: Information specifically detailing the regioselective binding of this compound to CYP2C11 is not prominently available in the reviewed literature.

Na+,K+-ATPase Inhibition

Derivatives of the androstane skeleton have been identified as potent inhibitors of Na+,K+-ATPase, an enzyme crucial for maintaining cellular ion gradients. nih.govfrontiersin.org This inhibition is the basis for the cardiotonic effects of digitalis glycosides. frontiersin.orgnih.gov

Research has focused on synthesizing androstane derivatives that can effectively bind to the digitalis receptor site on the Na+,K+-ATPase enzyme. nih.gov By substituting the D-ring of the androstane core with various functional groups, researchers have created compounds with significant inhibitory activity. For example, 2-(N,N-dimethylamino)ethyl 3β,14-dihydroxy-5β,14β-androstane-17α-acrylate and its 14,15-seco-14-oxo derivative demonstrated notable binding affinity and inhibition. nih.gov

Further studies on 17β-O-aminoalkyloximes of 5β-androstane-3β,14β-diol revealed that the presence of an oxime function and an amino group at a specific distance from the C17 position enhances the interaction with the Na+,K+-ATPase receptor. nih.govresearchgate.net Some of these synthetic androstane derivatives showed inhibitory potencies many times higher than standard digitalis compounds like digitoxigenin (B1670572) and digoxin. nih.govresearchgate.net

| Compound | Na+,K+-ATPase Inhibition (IC₅₀) |

| 2-(N,N-dimethylamino)ethyl 3β, 14-dihydroxy-5β,14β-androstane-17α-acrylate | 5.89 µM |

| 14,15-seco-14-oxo derivative | 0.12 µM |

Receptor Interactions and Modulatory Activities

Androgen Receptor (AR) Binding and Affinity

The interaction of androstane-based compounds with the androgen receptor (AR) is a critical aspect of their pharmacological profile. For therapeutic applications like 5α-reductase inhibition, the goal is often to design molecules that bind potently to the target enzyme while exhibiting little to no affinity for the AR to avoid direct androgenic or antiandrogenic effects. nih.gov

However, the androstane skeleton is the fundamental structure of endogenous androgens like DHT. Studies on androstane analogues, such as 2-selena-A-nor-5α-androstan-17β-ol, have shown that these compounds can selectively bind to AR proteins in target tissues like the prostate. umich.edu The binding of various steroidal ligands to androgen-binding protein, which is structurally related to the AR ligand-binding domain, has also been characterized to understand structure-activity relationships. nih.gov The nature and orientation of substituents on the androstane frame significantly influence binding affinity and specificity.

Constitutive Androstane Receptor (CAR) Activation and Inverse Agonism

The Constitutive Androstane Receptor (CAR) is a nuclear receptor that plays a pivotal role in the metabolism of xenobiotics and endobiotics. Its constitutive activity can be modulated by agonists and inverse agonists. A comprehensive review of the scientific literature reveals a significant body of research on various compounds that act as CAR activators or inverse agonists. nih.govtocris.comacs.org However, there is currently no publicly available research data that specifically investigates or identifies this compound or its derivatives as either agonists or inverse agonists of the Constitutive Androstane Receptor. While the androstane scaffold is a common feature in many biologically active steroids, the specific role of the 17-carboxylic acid substitution in CAR modulation remains uncharacterized in the existing literature.

Organic Anion Transporting Polypeptides (OATP) Binding and Cellular Uptake Mechanisms

Organic Anion Transporting Polypeptides (OATPs) are a family of membrane transporters crucial for the uptake and disposition of a wide range of endogenous compounds and xenobiotics, including hormones and drugs. nih.govnih.govmdpi.com Despite the importance of OATPs in pharmacology and physiology, a detailed search of the scientific literature did not yield any studies that specifically examine the binding of this compound or its derivatives to any OATP isoforms. The interaction of these specific steroidal carboxylic acids with OATP-mediated cellular uptake mechanisms has not been characterized, and thus, their potential as substrates or inhibitors of these transporters remains an open area for future investigation.

Antimicrobial Activity Studies

Recent research has explored the potential of this compound derivatives as antimicrobial agents. These studies have synthesized and tested novel compounds for their efficacy against both Gram-positive and Gram-negative bacteria.

Efficacy Against Gram-Positive Microorganisms (e.g., Streptococcus mutans)

A study on amphiphilic derivatives of (3β,17β)-3-hydroxyandrost-5-ene-17-carboxylic acid demonstrated notable antimicrobial activity against the Gram-positive bacterium Streptococcus mutans, a key contributor to dental caries. nih.gov In this research, various derivatives were synthesized by conjugating the steroid with polyamines and other diamines. The most potent of these compounds exhibited significant inhibitory effects at low micromolar concentrations. nih.gov

The table below summarizes the minimum inhibitory concentrations (MIC) of the most active derivatives against Streptococcus mutans.

| Compound | Linker | MIC (µM) against S. mutans |

| 20 | Spermine | 3.125 |

| 16 | 1,2-diaminoethane | 12.5 |

Efficacy Against Gram-Negative Microorganisms (e.g., Escherichia coli)

The same study that investigated the efficacy against S. mutans also evaluated the antimicrobial activity of the amphiphilic derivatives of (3β,17β)-3-hydroxyandrost-5-ene-17-carboxylic acid against the Gram-negative bacterium Escherichia coli. nih.gov One of the synthesized compounds, a derivative with a cadaverine (B124047) linker, showed promising activity against E. coli. nih.gov

The table below presents the minimum inhibitory concentration (MIC) of the most active derivative against Escherichia coli.

| Compound | Linker | MIC (µM) against E. coli |

| 10d | Cadaverine | 12.5 |

Investigations into Androgen-Dependent Biological Systems

The influence of this compound derivatives on androgen-dependent biological systems has been a subject of investigation, particularly concerning their effects on the weight of glandular organs that are responsive to androgens.

Effects on Androgen-Dependent Glandular Organ Weights (e.g., prostate, seminal vesicles)

Research into novel N-cyclohexyl-17-carboxamide derivatives of androstane has revealed significant effects on androgen-dependent tissues. In a study using castrated male hamsters treated with testosterone to maintain androgen-dependent organ size, the administration of N-cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide (compound 6) led to a notable reduction in the weight of both the prostate and seminal vesicles. tbzmed.ac.irtbzmed.ac.ir This antiandrogenic effect suggests that this derivative of this compound interferes with androgen signaling in these tissues. tbzmed.ac.ir

The table below presents the qualitative effects of a key androstane-17-carboxamide derivative on the weight of androgen-dependent glands.

| Compound | Effect on Prostate Weight | Effect on Seminal Vesicle Weight |

| N-cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide (6) | Decreased | Decreased |

Modulation of Cellular Proliferation in Androgen-Sensitive Cell Lines

Research into this compound and its derivatives has revealed significant activity in modulating the proliferation of androgen-sensitive cell lines, which are crucial models for studying hormone-dependent cancers like prostate cancer. These studies primarily focus on the impact of these compounds on cell viability and growth, often in the context of their ability to interfere with androgen signaling pathways.

The androgen-sensitive human prostate cancer cell line, LNCaP, is a frequently used model in this research. These cells are known to proliferate in response to androgens such as testosterone and dihydrotestosterone (DHT). Therefore, compounds that can inhibit this proliferation are of significant interest. Several derivatives of this compound have demonstrated anti-proliferative effects in LNCaP cells. This inhibitory action is often attributed to the blockade of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, DHT. By inhibiting this enzyme, these compounds can reduce the androgenic stimulus that drives cell growth. nih.govnih.gov

For instance, a study investigating new steroidal 17β-carboxy derivatives found that certain carboxamides, carboxy esters, and the carboxylic acid function at the C-17β position of a steroid with a 3-keto-Δ(4) moiety in the A-ring exhibited good inhibitory activity against 5α-reductase. nih.gov Notably, the lipophilic amide derivatives at the C-17β position were shown to be effective inhibitors. These compounds subsequently induced a decrease in the viability of testosterone-stimulated LNCaP cells, an effect that was dependent on their 5α-reductase inhibitory action. nih.gov

Further research has synthesized and evaluated a range of androstane derivatives for their anti-proliferative activities against various cancer cell lines, including the androgen-sensitive prostate cancer cell line PC-3. While PC-3 cells are generally considered androgen-independent for growth, some androstane derivatives have shown cytotoxic effects. For example, the introduction of an A-fused pyridine (B92270) ring to certain androstane derivatives resulted in strong anti-proliferative activity against PC-3 cells. nih.gov

The table below summarizes the anti-proliferative activity of selected this compound derivatives in androgen-sensitive cell lines.

| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |

| 17α-Picolyl-pyridino[2′,3′:3,4]-androst-5-en-17β-ol | PC-3 | Strong anti-proliferative activity | 7.93 μM | nih.gov |

| Steroidal 17β-carboxamide derivatives | LNCaP | Decrease in cell viability | Not specified | nih.gov |

| Steroidal 17β-carboxyester derivatives | LNCaP | Decrease in cell viability | Not specified | nih.gov |

| Steroidal 17β-carboxylic acid | LNCaP | Decrease in cell viability | Not specified | nih.gov |

It is important to note that the anti-proliferative effects of these compounds are often evaluated using assays such as the MTT assay, which measures cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Computational and Theoretical Approaches in Androstane 17 Carboxylic Acid Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the binding of ligands, such as androstane (B1237026) derivatives, to the active sites of proteins.

While specific docking studies on Androstane-17-carboxylic acid itself are not extensively detailed in publicly available literature, research on related androstane derivatives provides significant insights into how this compound likely interacts with key enzymatic targets.

Organic Anion Transporting Polypeptide 1A2 (OATP1A2): Homology models of OATP1A2 have been used to investigate the uptake of synthetic neurosteroids. nih.gov These studies suggest that the presence and position of a carboxylic acid group on the androstane skeleton are critical for transport. For a derivative of this compound to effectively bind, it is predicted that the carboxylic acid would form polar interactions with key amino acid residues such as Lys33 and Arg556 within the transporter's binding pocket. nih.gov Additional interactions with residues like Glu172 and Glu200 may also occur, influencing the compound's affinity and transport efficiency. nih.gov

Cytochrome P450 17A1 (CYP17A1): This enzyme is a crucial target in prostate cancer therapy. Docking studies on 17(E)-picolinylidene androstane derivatives show that these compounds can interact with the CYP17A1 active site with a geometry and affinity similar to the clinical drug Abiraterone, which is itself an androstane derivative. nih.gov The binding is characterized by specific interactions within the enzyme's active site, often involving coordination with the central heme iron. nih.govmdpi.com Flavonoids have also been docked against CYP17A1 and their binding patterns compared to androstane steroids, indicating a common interaction space involving residues such as CYS, ILE, VAL, and ALA. mdpi.com

17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5): This enzyme converts androstenedione (B190577) to testosterone (B1683101). While direct docking studies with androstane carboxylic acids are scarce, studies on other inhibitors, such as those with an indole (B1671886) scaffold, have been used to map the enzyme's binding pocket. nih.gov These computational models are crucial for designing novel inhibitors that could treat various androgen-dependent disorders. nih.gov

Cytochrome P450 2C11 (CYP2C11): A homology model of rat CYP2C11 was used to study the 16α-hydroxylation of 71 different steroid molecules, including 5α-Androstane and 5β-Androstane. nih.gov The docking results indicated that a bent A-B ring configuration (characteristic of 5β-androstanes) and the nature of substituents at C-3 and C-17 are critical for binding. nih.gov The distance between the steroid's C16α-hydrogen and the heme iron was found to be a key determinant for hydroxylation, typically falling between 4 to 6 Å. nih.gov

Table 1: Summary of Molecular Docking Insights for Androstane Derivatives with Target Enzymes

| Enzyme Target | Androstane Derivative Type Studied | Key Findings & Interacting Residues |

|---|---|---|

| OATP1A2 | Synthetic neurosteroids with carboxylic acid groups | Carboxylic acid group interacts with Lys33 and Arg556; Amine groups interact with Glu172 and Glu200. nih.gov |

| CYP17A1 | 17(E)-picolinylidene androstanes | Binds with geometry and affinity similar to the drug Abiraterone. nih.gov |

| 17β-HSD5 | Indole-based inhibitors (used to map pocket) | Stable binding in the active site pocket is crucial for potent inhibition. nih.gov |

| CYP2C11 | 5α-Androstane, 5β-Androstane, and others | A bent A-B ring configuration and specific C3/C17 substituents favor binding for 16α-hydroxylation. nih.gov |

QSAR models are mathematical regressions that correlate the chemical structure of a compound with its biological activity. wikipedia.org This approach is valuable for predicting the activity of new compounds and optimizing lead molecules.

In the field of androstane research, QSAR models have been successfully developed to predict the anticancer activity of various derivatives. For instance, a study on 16-(substituted)benzylidene androstene derivatives established robust QSAR models for their activity against human breast, CNS, and lung cancer cell lines. nih.gov These models demonstrated high correlation coefficients (r² from 0.81 to 0.91) and good predictive performance (q² from 0.63 to 0.85), validating their utility in predicting the antineoplastic effects of new androstane compounds. nih.gov

Similarly, QSAR models have been created to understand the inhibition of the constitutive androstane receptor (CAR) by steroids. These models successfully predicted the inhibitory activity of new steroids, providing insight into the structural requirements for ligand binding and receptor suppression. nih.gov

In the context of cellular transport, structure-uptake relationship (QSUAR) models are developed. Studies on neurosteroid uptake by OATP1A2 have identified key structural features required for transport, which is the foundation of a QSUAR model. nih.gov For example, it was found that the carboxylic acid on the steroid skeleton needs to be at least three carbon atoms away from an amide bond at the C-3 position to ensure efficient uptake and avoid efflux. nih.gov Such findings are critical for designing androstane-based drugs with improved delivery to target tissues.

Table 2: Examples of QSAR Models in Androstane Derivative Research

| Androstane Derivative Class | Biological Activity Modeled | Model Performance (r² / q²) |

|---|---|---|

| 16-Benzylidene androstene derivatives | Anticancer activity (3 cell lines) | r²: 0.81-0.91, q²: 0.63-0.85 nih.gov |

| Various steroid inhibitors | Inhibition of mouse Constitutive Androstane Receptor (mCAR) | Model successfully predicted inhibition by unknown steroids. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time, allowing researchers to study the conformational flexibility of ligands like this compound and the stability of their interactions with proteins. youtube.com

MD simulations have been instrumental in refining the understanding of ligand binding to complex proteins. For example, simulations of androstenedione binding to aromatase (CYP19A1) revealed that the ligand globally suppresses the protein's natural dynamics upon binding. nih.gov These simulations can also illuminate the entire binding pathway, from the ligand's initial capture to its final position in the active site. nih.gov

In studies of neurosteroid binding to a model of the OATP1A2 transporter, MD simulations were used to confirm the stability of the binding poses predicted by molecular docking. nih.gov Likewise, for inhibitors of 17β-HSD5, 100-nanosecond MD simulations confirmed that the most potent compounds remained stable within the enzyme's binding pocket. nih.gov These simulations can be further analyzed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy, providing a quantitative measure of binding stability. nih.gov This approach allows for the ranking of potential drug candidates based on their predicted binding affinity and residence time at the target. nih.govyoutube.com

Quantum Chemical Calculations

Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles, providing highly accurate information about structure and reactivity.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For the androstane skeleton, quantum chemical methods have been used to understand these fundamental characteristics. Semi-empirical methods like MNDO have been applied to derive the electronic structure of various androstane derivatives, focusing on the long-range effects of carbonyl groups at biologically important positions like C-17. researchgate.net

More recently, high-level DFT methods have been employed to obtain highly accurate structures and conformational energies for prototypical steroid hormones, including the androstane-based androsterone. sns.it These calculations can precisely model the geometry of the fused ring system and the orientation of substituents, which is critical for understanding how the molecule fits into a protein's binding site. sns.it Such studies provide foundational data on the intrinsic properties of the androstane framework, separate from environmental effects. researchgate.net

Quantum chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. researchgate.net

For androstane derivatives, ¹³C NMR spectra provide a unique fingerprint based on the electronic environment of each carbon atom. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these ¹³C chemical shifts with a high degree of accuracy. nih.gov By comparing the calculated spectra with experimental data, researchers can unambiguously assign each signal to a specific carbon in the complex steroid structure. nih.govmdpi.com This synergy between theoretical prediction and experimental measurement is crucial for characterizing new synthetic androstane derivatives and for identifying polymorphism in solid-state samples. nih.gov

Theoretical Studies on Reaction Mechanisms

While specific theoretical studies on the elimination kinetics or cycloaddition reactions of this compound are not extensively detailed in the available literature, the principles of computational chemistry are widely applied to understand related steroidal transformations. For instance, the synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid, a key intermediate for potent 5α-reductase inhibitors, involves a critical lactam ring formation. researchgate.net A careful study of the putative reaction mechanism for this type of cyclization reveals that the efficiency is dependent on the nucleophilicity of an amide nitrogen. researchgate.net Theoretical approaches can be employed to model the electron density of the amide nitrogen to optimize reaction conditions and improve the efficiency of lactamization. researchgate.net

Generally, theoretical studies on reaction mechanisms, such as those catalyzed by acids, are investigated using methods like density functional theory (DFT). nih.gov These calculations can elucidate the entire reaction process, including the activation of reactants, nucleophilic attacks, and the formation of final products. nih.gov Such computational insights help in understanding experimental phenomena and provide valuable information for designing new synthetic routes for complex molecules like this compound derivatives. nih.gov

Homology Modeling of Protein Targets for Structure-Based Drug Design

Structure-based drug design is a pivotal approach in modern drug discovery, but it relies on the availability of a three-dimensional (3D) structure of the protein target. nih.gov When experimental structures from methods like X-ray crystallography are unavailable, homology modeling provides a computational alternative to generate a 3D model of the target protein. nih.govnih.gov This technique is particularly relevant for targets of this compound derivatives, such as the androgen receptor (AR) and 5α-reductase 2 (SRD5A2), which are implicated in hormone-dependent diseases. nih.govnih.govtbzmed.ac.ir

The process of homology modeling involves using the known experimental structure of a similar protein (a template) to build a model of the target protein. nih.govnih.gov For instance, a 3D model of the human androgen receptor's ligand-binding domain has been developed based on the crystal structure of the highly homologous human progesterone (B1679170) receptor. drugbank.com Similarly, despite low sequence identity with available templates, a useful 3D model of 5α-reductase 2 was generated by incorporating experimental data into the homology modeling process. nih.gov

These models are critical for several reasons:

They allow for the prediction of how ligands, such as derivatives of this compound, will bind to the target protein. mdpi.com

They can reveal key interactions, such as hydrogen bonds between the ligand and specific amino acid residues in the binding pocket. drugbank.com

The models can identify unique unoccupied cavities within the binding pocket, which can be exploited for the rational design of new, more potent, and selective inhibitors. drugbank.com

By using flexible-receptor docking protocols, the conformational plasticity of residues within the ligand-binding domain can be accounted for, providing a more accurate representation of the ligand-receptor interaction. nih.gov

For example, derivatives of this compound have been designed as potential inhibitors of 5α-reductase 2. tbzmed.ac.ir Homology models of this enzyme are instrumental in virtual screening and predicting the binding poses of these inhibitors, thereby guiding the development of new drugs for conditions like benign prostatic hyperplasia and prostate cancer. nih.govtbzmed.ac.ir

Prediction of Physico-chemical and ADME-Relevant Parameters

In silico methods are extensively used to predict the physicochemical properties and the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates. nih.govnih.gov These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic properties. github.com For this compound and its derivatives, key parameters such as lipophilicity and the Gibbs free energy of transfer for passive diffusion are computationally estimated to gauge their potential bioavailability. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes. researchgate.net The standard molar Gibbs free energy of transfer (ΔtG°) from water to a non-polar solvent like n-octanol provides insight into the spontaneity of passive diffusion. tbzmed.ac.ir A negative ΔtG° value indicates that the passage of a compound through biological membranes is a thermodynamically favorable and spontaneous process. tbzmed.ac.ir

The relationship between the partition coefficient (P) and the Gibbs free energy of transfer is given by the equation: ΔtG° = - RTln(P) Where R is the ideal gas constant, and T is the absolute temperature. tbzmed.ac.irrsc.org

Computational tools and web-based platforms are employed to calculate these and other ADME-relevant parameters. nih.gov For instance, the BOILED-Egg model can be used to predict gastrointestinal absorption and brain penetration. nih.gov

Table 1: Predicted Physicochemical Properties of this compound Derivatives

This table presents computationally derived physicochemical properties for various this compound derivatives. These values are essential for predicting the pharmacokinetic behavior of these compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | C20H32O2 | 304.5 | 6.4 | 37.3 |

| 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | C19H29NO3 | 319.4 | 3.3 | 66.4 |

| (3beta,5alpha,17beta)-3,5-dihydroxy-, methyl ester | C21H34O4 | 350.5 | 3.6 | 66.8 |

| (3beta,5alpha,11alpha,12beta,17beta)-3,11-bis(acetyloxy)-12-hydroxy-, methyl ester | C25H38O7 | 450.6 | 3.9 | 99.1 |

Data sourced from PubChem and other computational studies. nih.govtbzmed.ac.ir

Table 2: List of Compounds Mentioned

Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of androstane-17-carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed information about the carbon-hydrogen framework of the molecule. For instance, in the synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid, ¹H NMR and ¹³C NMR were used to confirm the structure of the synthesized compounds. researchgate.net The chemical shifts (δ) in the ¹³C-NMR spectrum for the final product, recorded in DMSO-d6, included signals at δ 175.0, 170.4, 60.0, 55.0, 54.8, 50.8, 47.6, 43.5, 38.4, 35.1, 34.9, 33.1, which correspond to the different carbon atoms in the molecule. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid derivative will show a characteristic carbonyl (C=O) stretching frequency. libretexts.org The position of this band can vary depending on the specific type of derivative, with acyl halides and anhydrides absorbing at higher frequencies and amides at lower frequencies. libretexts.org For example, the IR spectrum of 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid was recorded in KBr. tbzmed.ac.ir The NIST WebBook provides condensed-phase IR spectrum data for androstane-17beta-carboxylic acid, 5alpha,6beta-dichloro-3-hydroxy-, acetate (B1210297), noting that these spectra were measured on dispersive instruments. nist.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Various ionization techniques can be employed. The National Institute of Standards and Technology (NIST) provides mass spectrometry data for several this compound derivatives, including the methyl ester of 3,5-dihydroxy-androstane-17-carboxylic acid. nih.gov In the characterization of synthesized 4-aza-3-oxo-androstane-17β-carboxylic acid, a VG Analytical Model 70-250s Mass Spectrometer was utilized. researchgate.net Similarly, Fast Atom Bombardment Mass Spectrometry (FAB+-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been used to confirm the molecular mass of novel N-cyclohexyl-17-carboxamide derivatives of androstane (B1237026). tbzmed.ac.ir

Table 1: Spectroscopic Data for Selected this compound Derivatives

| Compound | Spectroscopic Technique | Key Findings | Reference |

|---|---|---|---|

| 4-Aza-3-oxo-androstane-17β-carboxylic acid | ¹³C-NMR (DMSO-d6) | δ (ppm): 175.0, 170.4, 60.0, 55.0, 54.8, 50.8, 47.6, 43.5, 38.4, 35.1, 34.9, 33.1 | researchgate.net |

| N-cyclohexyl-3-oxoandrosta-4,6,16-triene-17-carboxamide | ESI-MS | Pseudo-molecular ion [M+H]⁺ at m/z 394.15 | tbzmed.ac.ir |

| N-cyclohexyl-3-oxoandrosta-4,16-diene-17-carboxamide | ESI-MS | Pseudo-molecular ion [M+H]⁺ at m/z 396.20 | tbzmed.ac.ir |

| This compound, 3,5-dihydroxy-, methyl ester, (3beta,5alpha,17beta)- | Mass Spectrometry | m/z Top Peak: 278, m/z 2nd Highest: 332 | nih.gov |

| This compound, 3-(acetyloxy)-14-hydroxy-, methyl ester, (3beta,5beta,14beta,17beta)- | GC-MS | NIST Number: 29505, Top Peaks at m/z: 161, 291 | nih.gov |

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound derivatives and for their isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of compounds. For example, the purity of 3-Oxo-4-aza-5α-androstan-17β-carboxylic acid is reported to be greater than 98.0% as determined by HPLC. tcichemicals.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of chemical reactions. In the synthesis of methyl androstane-17β-carboxylate derivatives, the completion of the reaction was monitored by TLC. google.com

Crystallization: Recrystallization is a common method for purifying solid compounds. In the synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid, the final product and intermediates were purified by recrystallization from solvents such as ethyl acetate (EtOAc). researchgate.net

In Vitro Enzymatic Assays for Kinetic and Inhibition Studies

In vitro enzymatic assays are crucial for evaluating the biological activity of this compound derivatives, particularly their potential as enzyme inhibitors. A significant focus of research has been on their ability to inhibit 5α-reductase, an enzyme involved in androgen metabolism. oup.comnih.gov

The inhibitory activity of these compounds on 5α-reductase is typically determined by measuring the reduction in the conversion of a substrate, such as radiolabeled testosterone (B1683101) ([³H]-T), to its product, dihydrotestosterone (B1667394) ([³H]-5-α-DHT). tbzmed.ac.ir The concentration of the compound required to inhibit 50% of the enzyme's activity is known as the IC50 value. For example, novel androstane N-cyclohexyl-17-carboxamides were evaluated for their inhibitory effect on 5α-reductase isoform 2 (5RD5A2). tbzmed.ac.ir

Competitive Ligand Binding Assays for Receptor Affinity Determination

Competitive ligand binding assays are employed to determine the affinity of this compound derivatives for specific receptors, such as the androgen receptor (AR). These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

In one study, the affinity of androstane N-cyclohexyl-17-carboxamides for the AR was assessed through an in vitro competitive binding assay using the radioactive ligand [³H]-MIB. tbzmed.ac.ir The concentration of the test compound that displaces 50% of the radiolabeled ligand from the receptor (IC50) is determined to quantify its binding affinity. tbzmed.ac.ir Another study also utilized binding assays to assess the ability of 4-azasteroids to inhibit the binding of dihydrotestosterone to the rat androgen receptor. researchgate.net

Cellular Assays for Biological Activity and Pathway Analysis (e.g., reporter gene assays, cell proliferation assays)

Cellular assays provide a more physiologically relevant context to evaluate the biological effects of this compound derivatives.

Cell Proliferation Assays: These assays are used to determine the effect of a compound on the growth of cancer cells. For instance, the anti-proliferative effects of new steroidal 17β-carboxy derivatives were investigated in the LNCaP human androgen-responsive prostate cancer cell line. nih.gov These studies showed that some of these compounds could decrease cell viability in a manner dependent on 5α-reductase activity. nih.gov In another study, several 17(E)-picolinylidene androstane derivatives demonstrated selective antiproliferative activity against PC3 prostate cancer cells. nih.gov

Reporter Gene Assays: While not explicitly detailed for this compound in the provided search results, reporter gene assays are a common tool in endocrinology research. They can be used to assess the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor, such as the androgen receptor.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation Androstane-17-carboxylic Acid Analogs

The future of drug discovery involving this compound hinges on the ability to rationally design and synthesize novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. This involves a detailed understanding of the structure-activity relationships that govern the biological effects of these molecules.

A key strategy in the rational design of new analogs is the modification of the core androstane (B1237026) skeleton to incorporate specific pharmacophores—the essential molecular features responsible for a drug's pharmacological activity—and auxophores, which are groups that can enhance this activity. For instance, the introduction of an α,β- or α,β,γ,δ-unsaturated ketone can act as a pharmacophore, while the addition of a bulky group like an N-cyclohexyl amide at the C-17 position can serve as an auxophore. acs.org This approach has led to the synthesis of novel androstane-N-cyclohexyl-17-carboxamides that have shown promising biological activity. acs.org

The synthesis of these next-generation analogs often starts from readily available steroid precursors. For example, 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid can be synthesized from 16-dehydropregnenolone (B108158) acetate (B1210297) through a bromoform (B151600) reaction. acs.org From this intermediate, a variety of derivatives can be generated. The carboxylic acid at C-17 can be converted to an acyl chloride and then reacted with different amines to produce a library of amides. acs.org

Another synthetic strategy involves the modification of the A-ring of the steroid. The synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid, a key intermediate for potent 5α-reductase inhibitors, has been achieved in a multi-step process from methyl 3-oxo-4-androstene-17β-carboxylate. nih.govnih.gov This intermediate allows for the convenient preparation of a wide range of N-substituted amides, facilitating the exploration of how different substituents at this position impact biological activity. nih.govnih.gov

Discovery of Novel Biological Targets and Therapeutic Applications

A significant area of future research is the identification of new biological targets for this compound and its derivatives, which could unlock novel therapeutic applications. While some targets are known, the full spectrum of their biological interactions is yet to be elucidated.

Recent research has successfully identified potent inhibitors of 5α-reductase isoform 2 (5RD5A2) among newly synthesized androstane-17-carboxamides. nih.govnih.gov These compounds have shown significantly higher potency than the clinically used drug finasteride (B1672673). nih.govnih.gov The inhibition of 5RD5A2 is a key strategy in the treatment of androgen-dependent conditions like benign prostatic hyperplasia (BPH) and prostate cancer. acs.orgnih.govnih.gov Some of these novel analogs have also demonstrated the ability to reduce the weight of androgen-dependent glands in animal models, suggesting their potential as lead compounds for new drugs to treat these conditions. nih.govnih.gov

Beyond 5α-reductase, the androgen receptor (AR) is another important target. acs.orgnih.gov Some androstane-17-carboxamides have been shown to bind to the AR, although with lower affinity compared to their potent inhibition of 5RD5A2. nih.gov The dual activity of inhibiting 5α-reductase and blocking the androgen receptor is a highly sought-after feature in the development of treatments for prostate diseases.

The therapeutic potential of this compound derivatives is not limited to prostate conditions. A novel steroidal 5,7-diene derivative, 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid, has demonstrated potent anti-proliferative activity in human keratinocytes at very low concentrations. researchgate.net This compound was also found to inhibit the proliferation of normal and malignant melanocytes and to induce differentiation in leukemia cells, opening up potential applications in dermatology and oncology. researchgate.net Furthermore, some androstane derivatives have been described as having anti-inflammatory activity, suggesting another potential therapeutic avenue to be explored. nih.gov

Refinement of Computational Models for Enhanced Predictive Power in Drug Discovery

Computational modeling is becoming an indispensable tool in modern drug discovery, and its application to this compound research is a promising future direction. By refining these models, researchers can more accurately predict the biological activity of new analogs, thereby streamlining the discovery process.

One of the key computational approaches is molecular docking. This technique allows for the virtual screening of large libraries of compounds against a specific biological target. For example, molecular docking studies have been used to screen 17(E)-picolinylidene androstane derivatives against clinical targets for anticancer drugs, such as the androgen receptor and steroid-17-alpha-hydroxylase (CYP17A1). nih.gov These studies can predict the binding affinity and geometry of the compounds in the active site of the target protein, helping to identify the most promising candidates for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. nih.gov QSAR aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key physicochemical properties that influence activity, such as lipophilicity (logP), electronic properties, and steric factors, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov For androstane derivatives, calculating properties like the partition coefficient and Gibbs free energy has helped in understanding the relationship between their physicochemical characteristics and their biological properties. acs.org Future refinements in QSAR, including the development of 3D-QSAR models, will provide a more detailed understanding of the steric and electronic requirements for optimal interaction with biological targets. acs.org

Molecular dynamics (MD) simulations can further enhance our understanding of the interactions between androstane derivatives and their targets. MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key residues involved. acs.org

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound derivatives, future research will need to integrate various "omics" data, including genomics, proteomics, and metabolomics. This systems-level approach will move beyond the study of a single target and reveal the broader impact of these compounds on cellular networks.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how these compounds alter gene expression. For example, treatment of cells with 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid has been shown to decrease the mRNA expression of the epidermal growth factor receptor, bcl2, and cyclin E2, while increasing the expression of involucrin. researchgate.net Future studies could employ comprehensive genomic profiling to identify all the genes and pathways affected by these compounds. nih.gov

Proteomics , the large-scale study of proteins, can identify the protein targets of androstane derivatives and how their expression levels change upon treatment. A proteome-wide screening of the 5α-reductase inhibitor finasteride, a related steroidal compound, identified phenylethanolamine N-methyltransferase as a novel off-target protein, which may help to explain some of its side effects. acs.org Similar studies on this compound derivatives could uncover new targets and mechanisms of action.

Metabolomics , the study of the complete set of small-molecule metabolites, can provide a functional readout of the cellular state. Metabolomic profiling of prostate cancer cells has been used to understand the biochemical processes regulated by androgens. nih.gov Applying this technology to cells treated with this compound derivatives could reveal their impact on cellular metabolism and identify biomarkers of response. The integration of these omics datasets will provide a holistic view of the cellular effects of these compounds, facilitating the discovery of new therapeutic applications and a better understanding of their mechanisms of action.

Exploration of this compound Derivatives in Chemical Biology Probes and Tools

The unique structure of this compound makes it an attractive scaffold for the development of chemical biology probes and tools. These tools can be used to study the function and localization of their protein targets in living systems.

One promising application is the development of affinity chromatography resins. By immobilizing an this compound derivative onto a solid support, it is possible to create a resin that can selectively capture its binding proteins from a complex mixture. This technique has been successfully used with an androstane-3β,17β-diol derivative to purify a fetal steroid-binding protein from human serum. nih.gov This approach could be adapted to identify new binding partners for novel this compound analogs.

Another exciting avenue is the synthesis of fluorescently labeled derivatives. By attaching a fluorescent dye to the androstane scaffold, researchers can visualize the subcellular localization of the compound and its target proteins using fluorescence microscopy. fishersci.co.uk This has been achieved for other steroid-based molecules, such as fluorescent androgen receptor inhibitors, which have been used for real-time visualization of the androgen receptor in living cells. acs.org The development of fluorescent this compound probes would be a valuable tool for studying their biological targets in their native cellular environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.